(trans)-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide
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Overview
Description
(trans)-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorocyclopropyl group and a phenylethylacetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide typically involves the following steps:
Formation of the Fluorocyclopropyl Group: This step involves the reaction of a suitable cyclopropane precursor with a fluorinating agent under controlled conditions to introduce the fluorine atom.
Coupling with Phenylethylacetamide: The fluorocyclopropyl intermediate is then coupled with ®-1-phenylethylamine in the presence of an acylating agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(trans)-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(trans)-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (trans)-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorocyclopropyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenylethylacetamide moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
®-1-Phenylethylacetamide: A structurally related compound with similar pharmacological properties.
2-Fluorocyclopropylamine: Shares the fluorocyclopropyl group but differs in the amine functionality.
N-Phenylethylacetamide: Lacks the fluorocyclopropyl group but has a similar acetamide structure.
Uniqueness
(trans)-2-fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide is unique due to the combination of the fluorocyclopropyl and phenylethylacetamide moieties, which confer distinct chemical and biological properties. This combination may result in enhanced stability, bioavailability, and specificity in its interactions with molecular targets.
Properties
IUPAC Name |
(1R,2S)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUIVRLWEGBPDB-MIMYLULJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@@H]2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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